molecular formula C7H2BrClF4 B566787 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene CAS No. 1345471-24-0

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene

Cat. No. B566787
CAS RN: 1345471-24-0
M. Wt: 277.441
InChI Key: VVHBNEMABCKSMQ-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene” is a polyhalo substituted benzene . It is also known as 1-Bromo-4-(trifluoromethyl)benzene or 4-Bromo-α,α,α-trifluorotoluene . It has a molecular weight of 225.01 .


Synthesis Analysis

The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines . A paper also mentions the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The linear formula of the compound is BrC6H4CF3 . The compound’s structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

As mentioned earlier, the compound undergoes Suzuki coupling with 2-cyanoarylboronic esters . This reaction is used to form the corresponding biphenyls .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.472 (lit.) . It has a boiling point of 154-155 °C (lit.) and a density of 1.607 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of FDA-Approved Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . The compound 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene could potentially be used as a starting material in the synthesis of these drugs .

Synthesis of Pexidartinib

Pexidartinib is a drug used to treat tenosynovial giant cell tumor, a rare condition affecting the joints. The Shanghai Institute of Pharmaceutical Industry developed a synthetic method for pexidartinib that involves a central tandem Tsuji–Trost reaction and Heck coupling .

Preparation of Benzonorbornadiene Derivatives

1-Bromo-4-chloro-2-fluorobenzene may be used in the preparation of benzonorbornadiene derivatives . These derivatives have potential applications in the development of new pharmaceuticals and materials .

Synthesis of AZD3264

AZD3264 is an inhibitor of nuclear factor κ-B kinase-2 (IKK2), which plays a key role in inflammatory responses. 1-Bromo-4-chloro-2-fluorobenzene could be used as a starting material in the multi-step synthesis of AZD3264 .

Organic Synthesis Reagent

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene can act as a reagent in organic synthesis, often used in substitution reactions and coupling reactions .

Preparation of Fluorine-Containing Compounds

Given its strong hydrophobicity and solubility, along with high stability, this compound can be used in the preparation of other fluorine-containing compounds . These compounds have numerous applications in medicine, electronics, agrochemicals, and catalysis .

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The compound is a precursor for synthesizing 6-substituted phenanthridines . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHBNEMABCKSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718418
Record name 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1345471-24-0
Record name Benzene, 1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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